Product packaging for 1-Benzyl-1H-imidazol-5-amine(Cat. No.:)

1-Benzyl-1H-imidazol-5-amine

Cat. No.: B12447680
M. Wt: 173.21 g/mol
InChI Key: PGDVTJFTVHSOGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of the Imidazole (B134444) Core in Heterocyclic Chemistry and Bioactive Molecule Design

The imidazole ring is a cornerstone in heterocyclic chemistry and a privileged structure in medicinal chemistry. ajrconline.orgscispace.com First synthesized in 1858 by Heinrich Debus, this nucleus is not merely a synthetic curiosity but a fundamental component of many biologically essential molecules. scispace.com It is found in the amino acid histidine, histamine, and the purine (B94841) bases of nucleic acids. nih.govlongdom.org

The significance of the imidazole core stems from several key features:

Aromaticity and Stability: The ring is aromatic, which confers significant stability. ijsrtjournal.com

Amphoteric Nature: It can act as both a weak acid and a weak base, allowing it to participate in various chemical reactions and biological interactions. longdom.org

Hydrogen Bonding Capability: The N-1 nitrogen can act as a hydrogen bond donor, while the sp²-hybridized N-3 nitrogen can act as a hydrogen bond acceptor. mdpi.com This dual capability is crucial for molecular recognition and binding to biological targets like enzymes and receptors. ajrconline.orgmdpi.commdpi.com

Coordination Chemistry: The nitrogen atoms can coordinate with metal ions, a property utilized in the active sites of many enzymes. mdpi.com

These characteristics make the imidazole scaffold a versatile building block for designing bioactive molecules. nih.gov Consequently, imidazole derivatives have been developed for a vast array of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. ajrconline.orgscispace.comjchemrev.com

Historical Context and Evolution of 1-Benzyl-1H-imidazole Derivatives in Scientific Inquiry

The exploration of imidazole derivatives began not long after the initial synthesis of the parent ring. rjptonline.org The introduction of a benzyl (B1604629) group at the N-1 position adds a significant lipophilic character to the molecule and provides a scaffold that has been extensively explored in drug discovery. The benzyl group can engage in hydrophobic and π-stacking interactions within biological targets, often enhancing binding affinity.

Research into 1-benzyl-1H-imidazole derivatives has yielded compounds with a wide range of pharmacological activities. For instance, various 1-benzyl-2-substituted-4,5-diphenyl-1H-imidazole derivatives have been synthesized and investigated for their biological properties. rjptonline.org More recently, research has focused on creating potent and selective agents for specific biological targets. A notable example is the design of 1-benzyl-1H-imidazole-5-carboxamide derivatives as agonists for the Takeda G protein-coupled receptor 5 (TGR5), a promising target for metabolic diseases like type 2 diabetes. researchgate.netnih.gov These studies highlight the strategic importance of the 1-benzyl-imidazole framework in developing new therapeutic agents.

Strategic Importance of the Amine Functional Group at C5 in Imidazole Scaffolds for Research

The position and nature of substituents on the imidazole ring are critical for determining a molecule's chemical reactivity and biological activity. An amine group (-NH₂) at the C-5 position is of particular strategic importance for several reasons:

A Nucleophilic Handle for Further Synthesis: The amino group is a potent nucleophile, making it an excellent starting point for further chemical modifications. It can readily react with a variety of electrophiles, allowing for the construction of more complex molecules. This is a key strategy in combinatorial chemistry and the generation of compound libraries for high-throughput screening. For example, the amino group can be acylated, alkylated, or used to form Schiff bases, ureas, and thioureas, leading to diverse derivatives. nih.gov

Modulation of Electronic Properties: The amine group is a strong electron-donating group, which significantly influences the electronic distribution within the imidazole ring. This can affect the ring's reactivity and its ability to interact with biological targets.

Hydrogen Bonding: The primary amine can act as a hydrogen bond donor, providing an additional point of interaction with biological macromolecules, which can be crucial for binding affinity and selectivity. rsc.org

Gateway to Fused Ring Systems: The C5-amino group, often in conjunction with a substituent at the C4 position, is a key precursor for the synthesis of fused heterocyclic systems like purines (imidazo[4,5-d]pyrimidines). rsc.org The synthesis of purine derivatives can involve the intramolecular cyclization of a 5-aminoimidazole intermediate. rsc.org

The compound 5-Amino-1-benzyl-1H-imidazole-4-carbonitrile, a close relative of the title compound, exemplifies this strategic utility, serving as a precursor in the synthesis of various biologically active molecules. ontosight.ai

Research Gaps and Prospective Opportunities for 1-Benzyl-1H-imidazol-5-amine Investigations

While the broader class of 1-benzyl-imidazole derivatives has received considerable attention, specific research on this compound itself is less documented in publicly available literature. This presents several research gaps and opportunities:

Novel Synthetic Routes: Developing new, efficient, and scalable synthetic methods for this compound would be a valuable contribution to organic chemistry.

Exploration as a Synthetic Intermediate: Its bifunctional nature (a secondary amine in the ring and a primary exocyclic amine) makes it a prime candidate as a versatile building block. Future research could focus on utilizing this compound to synthesize novel classes of ligands for catalysis, complex heterocyclic scaffolds, or functional materials.

Biological Screening: A thorough investigation of the biological activity of this compound is warranted. Given the wide range of activities displayed by related compounds, it could be screened against various targets, including kinases, G-protein coupled receptors, and microbial enzymes.

Derivatization and Structure-Activity Relationship (SAR) Studies: Using the C5-amino group as a synthetic handle, a library of derivatives could be generated. Subsequent SAR studies would provide valuable insights into how different substituents affect biological activity, potentially leading to the discovery of potent and selective lead compounds for drug development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N3 B12447680 1-Benzyl-1H-imidazol-5-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

3-benzylimidazol-4-amine

InChI

InChI=1S/C10H11N3/c11-10-6-12-8-13(10)7-9-4-2-1-3-5-9/h1-6,8H,7,11H2

InChI Key

PGDVTJFTVHSOGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC=C2N

Origin of Product

United States

Synthetic Methodologies for 1 Benzyl 1h Imidazol 5 Amine and Its Derivatives

Foundational Approaches to the 1H-Imidazol-5-amine Core Synthesis

The construction of the 1H-imidazol-5-amine scaffold is a critical first step in the synthesis of 1-benzyl-1H-imidazol-5-amine. Two primary strategies have emerged as foundational: the construction of the imidazole (B134444) ring through cyclization pathways and the transformation of triazole precursors through denitrogenation.

Cyclization Pathways for Imidazole Ring Construction

The formation of the imidazole ring is a cornerstone of heterocyclic chemistry, with numerous methods developed to achieve this five-membered aromatic system. These methods often involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine, in what is known as the Debus-Radziszewski synthesis and its variations nih.govmdpi.com. More contemporary approaches have expanded the scope and efficiency of imidazole synthesis.

One notable cyclization pathway involves the reaction of amido-nitriles with functionalized boronic acids, which can produce 2,4-disubstituted imidazoles nih.gov. Another strategy utilizes the base-catalyzed condensation of amidoximes with methyl propiolate to yield disubstituted imidazoles nih.gov. These methods, while not directly yielding a 5-amino substituent, establish the core imidazole structure to which an amino group can be later introduced.

A particularly relevant synthesis is the innovative and efficient one-step preparation of 5-amino-1H-imidazole-4-carboxamide (AICA) from commercially available hypoxanthine acs.org. This process involves the hydrolysis of hypoxanthine in the presence of ammonia at elevated temperature and pressure, leading to the direct formation of the desired 5-aminoimidazole derivative acs.org.

Table 1: Selected Cyclization Pathways for Imidazole Core Synthesis

Starting Materials Reagents and Conditions Product Reference
Amido-nitrile, Boronic acid Varies 2,4-Disubstituted imidazole nih.gov
Amidoxime, Methyl propiolate 1,4-diazabicyclo[2.2]octane (DABCO), Microwave Disubstituted imidazole with carbomethoxy group at C-4 nih.gov

Denitrogenative Transformations of Triazole Precursors

An alternative and powerful strategy for the synthesis of the 1H-imidazol-5-amine core involves the chemical transformation of triazole precursors. These reactions proceed through the loss of a dinitrogen molecule (N₂) from the triazole ring, followed by rearrangement to form the imidazole scaffold.

A significant advancement in this area is the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives mdpi.comnih.govresearchgate.net. This approach allows for the efficient synthesis of novel 2-substituted 1H-imidazole derivatives. The process involves the intramolecular cyclization of 5-amino-4-aryl-1-(2,2-diethoxyethyl) 1,2,3-triazoles, followed by the opening of the triazole ring and insertion of an in situ formed carbene intermediate mdpi.comnih.gov.

Transition-metal catalysis, particularly with rhodium(II) complexes, has also been effectively employed for the denitrogenative coupling of 1-sulfonyl-1,2,3-triazoles with pyrazoles acs.org. This reaction generates intermediates that can undergo intramolecular cycloaddition and rearrangement to afford substituted imidazoles acs.org. While this specific example leads to a more complex bicyclic structure, the underlying principle of triazole denitrogenation to access imidazole systems is a key takeaway.

Table 2: Denitrogenative Transformations for Imidazole Synthesis

Triazole Precursor Reagents and Conditions Product Type Reference
5-Amino-4-aryl-1-(2,2-diethoxyethyl) 1,2,3-triazoles Acidic conditions 2-Substituted 1H-imidazoles mdpi.comnih.gov

Targeted Synthesis of this compound

With the foundational 1H-imidazol-5-amine core accessible, the targeted synthesis of this compound requires the specific introduction of a benzyl (B1604629) group at the N-1 position and an amine group at the C-5 position.

N-Alkylation Strategies for Benzyl Incorporation

The introduction of a benzyl group onto the imidazole ring is typically achieved through N-alkylation. This reaction involves the deprotonation of the imidazole nitrogen followed by nucleophilic attack on a benzyl halide or a similar electrophile. The regioselectivity of this alkylation is a critical consideration for unsymmetrically substituted imidazoles.

In the context of synthesizing 1-benzyl-1H-benzimidazol-2-amine, a related benzimidazole (B57391) derivative, the reaction of 1H-benzo[d]imidazol-2-amine with benzyl halides serves as a pertinent example of this strategy connectjournals.com. For the synthesis of 1-benzyl-1H-imidazole itself, a common procedure involves reacting imidazole with benzyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile connectjournals.com.

Regioselective Introduction of the Amine Functionality at C5

The regioselective introduction of an amine group at the C-5 position of a 1-substituted imidazole presents a synthetic challenge. Direct amination of the C-H bond at this position is not a commonly reported high-yielding transformation. Therefore, indirect methods are often employed.

One potential strategy involves the synthesis of a precursor molecule where the C-5 position is functionalized with a group that can be readily converted to an amine. For instance, the synthesis of 5-amino-1H-imidazole-4-carboxamide from hypoxanthine demonstrates the feasibility of having an amino group at the C-5 position acs.org. A subsequent decarboxylation could potentially yield the desired 5-aminoimidazole. Another approach could involve the nitration of a 1-benzylimidazole precursor at the C-5 position, followed by reduction of the nitro group to an amine. The regioselectivity of electrophilic substitution on the imidazole ring is influenced by the nature of the substituent at N-1 and the reaction conditions.

A study on the regioselective synthesis of highly substituted imidazoles from allenyl sulfonamides and amines has shown that the substitution pattern on the nitrogen atoms can direct the regioselectivity of functionalization at the C-4 and C-5 positions nih.govfigshare.com. While not a direct amination, this highlights the principle of controlling regiochemistry in imidazole synthesis.

Advanced Synthetic Techniques and Optimization

To improve the efficiency, yield, and environmental footprint of the synthesis of this compound and its derivatives, advanced synthetic techniques are increasingly being employed. These methods often focus on accelerating reaction rates, improving energy efficiency, and enabling novel reaction pathways.

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient synthesis of a wide range of substituted imidazoles niscpr.res.iningentaconnect.comtubitak.gov.trnih.govresearchgate.net. This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods niscpr.res.in. Microwave-assisted protocols have been successfully applied to one-pot multicomponent reactions for the synthesis of aryl imidazoles under solvent-free conditions, highlighting the green chemistry advantages of this approach niscpr.res.in.

Continuous flow chemistry offers another advanced platform for the synthesis of imidazoles acs.orgnih.govresearchgate.netsci-hub.se. In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time acs.orgsci-hub.se. This can lead to improved safety, scalability, and product consistency. Flow chemistry has been successfully used for the synthesis of 2,4,5-trisubstituted imidazoles under superheating conditions, achieving high yields in very short reaction times acs.org.

The optimization of reaction conditions is a crucial aspect of any synthetic methodology wisdomlib.orgorientjchem.orgresearchgate.net. For imidazole synthesis, this can involve screening different catalysts, solvents, bases, and temperature profiles to maximize the yield and purity of the desired product wisdomlib.orgresearchgate.net. Design of experiments (DoE) methodologies can be employed to systematically explore the reaction parameter space and identify the optimal conditions in a time-efficient manner orientjchem.org.

Table 3: Advanced Synthetic Techniques for Imidazole Synthesis

Technique Key Advantages Example Application Reference(s)
Microwave-Assisted Synthesis Rapid reaction times, improved yields, solvent-free conditions One-pot multicomponent synthesis of aryl imidazoles niscpr.res.iningentaconnect.comtubitak.gov.trnih.govresearchgate.net
Continuous Flow Chemistry Precise control of reaction parameters, improved safety and scalability Synthesis of 2,4,5-trisubstituted imidazoles under superheating acs.orgnih.govresearchgate.netsci-hub.se

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including imidazole derivatives. jocpr.com This technology utilizes microwave irradiation to heat reactions more efficiently and uniformly than conventional heating methods. For the synthesis of substituted imidazoles, microwave protocols often involve the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and a source of ammonia (such as ammonium acetate). nih.gov

One notable green chemistry approach involves the use of Cr₂O₃ nanoparticles, synthesized via a zingiber officinale extract, as a reusable catalyst for the one-pot synthesis of polysubstituted imidazoles under microwave irradiation. nih.gov This method employs water as a solvent, highlighting its environmental benefits. The optimal conditions for this reaction were found to be a microwave power of 400 W for a duration of 4-9 minutes. nih.gov While this specific example produces a tetrasubstituted imidazole, the principle can be adapted for the synthesis of various imidazole cores by selecting appropriate starting materials.

For generating N-substituted imidazoles, such as the 1-benzyl scaffold, microwave-assisted methods have also proven effective. For instance, the synthesis of 1,2-disubstituted benzimidazoles has been achieved with high yields and short reaction times (5-10 minutes) by reacting N-benzyl-o-phenylenediamine with various aldehydes under microwave irradiation, catalyzed by Er(OTf)₃. mdpi.com Although this example pertains to benzimidazoles, the underlying principle of microwave-accelerated condensation is applicable to the broader class of imidazoles.

The following table summarizes representative conditions for microwave-assisted imidazole synthesis:

Catalyst/SupportReactantsSolventPower/TimeYieldReference
Cr₂O₃ NanoparticlesAromatic Aldehyde, Ammonium Acetate, BenzilWater400 W / 4-9 minHigh nih.gov
Er(OTf)₃N-benzyl-o-phenylenediamine, BenzaldehydeSolvent-freeMW / 5 min>96% mdpi.com

Multicomponent Reactions (MCRs) for Diverse Derivatization

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and ability to rapidly generate chemical diversity. For the synthesis of 1,5-disubstituted imidazole derivatives, the van Leusen multicomponent reaction is particularly relevant. researchgate.net This reaction typically involves a tosylmethyl isocyanide (TosMIC) derivative, an aldehyde, and an amine to form the imidazole ring.

An in silico-driven approach has been successfully employed to design and synthesize a library of 1,5-disubstituted imidazoles as potential inhibitors of the enzyme indoleamine 2,3-dioxygenase (IDO1). researchgate.net In this strategy, a virtual library of potential products was created based on the van Leusen MCR and filtered based on docking scores and synthetic feasibility. The subsequent synthesis confirmed that this MCR is a viable route for producing 1,5-disubstituted imidazoles with varied substitution patterns. researchgate.net The general scheme for this reaction allows for the incorporation of the benzyl group at the N1 position by using benzylamine as the amine component.

The versatility of MCRs in imidazole synthesis is further demonstrated by one-pot procedures that can yield highly substituted imidazoles. For example, a metal-free, acid-promoted MCR has been developed for the construction of tri- and tetrasubstituted imidazoles from an internal alkyne, an aldehyde, and an aniline in the presence of pivalic acid. acs.org Another approach involves the cycloaddition of an in situ-generated phospha-münchnone 1,3-dipole with imines and other components, providing an efficient route to highly substituted imidazoles without the need for metal catalysts. acs.org

The table below outlines the components of the van Leusen reaction for generating 1,5-disubstituted imidazoles.

Component 1Component 2Component 3ProductReference
Aldehyde (R¹CHO)Amine (R²NH₂)Tosylmethyl isocyanide (TosMIC)1,5-disubstituted imidazole researchgate.net

Functional Group Interconversions and Derivatization at C5

The functionalization of the 1-benzyl-1H-imidazole scaffold, particularly at the C5 position to introduce the key amine group, is a critical aspect of its chemistry. The electronic properties of the imidazole ring make the C5 position the most nucleophilic, rendering it susceptible to electrophilic aromatic substitution. nih.gov This inherent reactivity can be exploited for direct functionalization.

However, a more common strategy involves the synthesis of a precursor molecule with a different functional group at C5, which is then converted into the amine. A prominent example is the synthesis of 1-benzyl-1H-imidazole-5-carboxamide derivatives. nih.gov The synthesis of these compounds establishes a functional handle at the C5 position that can be a precursor to the C5-amine. The carboxamide itself can be converted to an amine through a Hofmann rearrangement. Alternatively, the synthesis could proceed through a C5-carboxylic acid or ester intermediate, which can be converted to the amide and subsequently to the amine.

Another synthetic route could involve the introduction of a nitro group at the C5 position via electrophilic nitration, followed by reduction to the amine. The transformation of a C5-halogenated imidazole (e.g., 5-bromo-1-benzyl-1H-imidazole) via a Buchwald-Hartwig amination or by conversion to an organometallic species followed by reaction with an aminating agent also represents a viable pathway.

Key functional group interconversions at the C5 position are summarized below:

Starting Group at C5Target Group at C5Typical ReagentsReaction Type
-COOH / -COOR-CONH₂SOCl₂, then NH₃Amidation
-CONH₂-NH₂Br₂, NaOHHofmann Rearrangement
-NO₂-NH₂H₂, Pd/C or SnCl₂Reduction
-Br / -I-NH₂Amine, Pd catalystBuchwald-Hartwig Amination

Novel Reaction Pathways for Imidazole Scaffold Diversification

Beyond the initial synthesis of the core structure, significant efforts are directed towards developing novel reaction pathways to diversify the 1-benzyl-1H-imidazole scaffold. A powerful and modern approach involves the regioselective and sequential C-H arylation of the imidazole core. nih.gov This strategy allows for the precise introduction of aryl groups at the C5, C2, and C4 positions. Research has shown that direct C-H arylation using palladium catalysis can be highly selective for the C5 position due to its higher nucleophilicity. nih.gov By employing a removable directing group, such as a 2-(trimethylsilyl)ethoxymethyl (SEM) group at N1, it is possible to control the regioselectivity and achieve arylation at other positions as well.

A synthetic route for creating 1-benzyl-2,4-diarylimidazoles demonstrates a practical application of scaffold diversification. researchgate.net The synthesis begins with the N-benzylation of 4-bromo-1H-imidazole. The bromine atom at the C4 position then serves as a handle for a Suzuki cross-coupling reaction to introduce an aryl group. Subsequent bromination at the C5 position, followed by another Suzuki coupling, allows for the introduction of a second, different aryl group, leading to a highly diversified scaffold. researchgate.net

These advanced methods provide access to a wide range of complex imidazole derivatives that would be difficult to obtain through traditional methods, enabling extensive structure-activity relationship (SAR) studies.

Molecular Design and Structural Elucidation of 1 Benzyl 1h Imidazol 5 Amine Analogs

Spectroscopic Characterization Methods in Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of 1-benzyl-1H-imidazol-5-amine analogs, the protons of the imidazole (B134444) ring typically appear as distinct singlets. For instance, in one derivative, the imidazole protons resonate at 7.58 ppm, 7.13 ppm, and 6.86 ppm. rsc.org The methylene (B1212753) protons of the benzyl (B1604629) group are observed as a singlet at approximately 5.60 ppm. rsc.org Aromatic protons from the benzyl group and any substituents on the imidazole ring typically appear in the range of 7.0 to 7.8 ppm. smolecule.comrsc.org

¹³C NMR spectroscopy complements the proton data by providing insight into the carbon skeleton. The chemical shifts of the carbon atoms are influenced by their electronic environment. For example, in a 1-benzyl-2-phenyl-1H-benzo[d]imidazole, the methylene carbon of the benzyl group appears around 35.09 ppm, confirming the S-benzylation in this particular analog. mdpi.com The carbon atoms of the imidazole and benzene (B151609) rings resonate in the aromatic region of the spectrum, typically between 100 and 150 ppm. mdpi.comspectrabase.com

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for 1-Benzyl-1H-imidazole Derivatives

ProtonChemical Shift (ppm)
Imidazole H7.58, 7.13, 6.86 rsc.org
Benzyl CH₂5.60 rsc.org
Aromatic H7.0 - 7.8 smolecule.comrsc.org

This table is interactive. Click on the headers to sort.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. In the IR spectrum of this compound analogs, characteristic absorption bands are observed. For example, N-H stretching vibrations of the amine group typically appear in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic rings and the methylene group are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the imidazole and benzene rings are found in the 1450-1600 cm⁻¹ region. researchgate.netrsc.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound analogs is due to π→π* and n→π* transitions in the aromatic rings and the imidazole moiety. The position and intensity of the absorption maxima can be influenced by the solvent and the presence of substituents.

Table 2: Characteristic IR Absorption Bands for 1-Benzyl-1H-imidazole Derivatives

Functional GroupWavenumber (cm⁻¹)
N-H Stretch (Amine)3300-3500
Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch2850-2960
C=N and C=C Stretch1450-1600 researchgate.netrsc.org

This table is interactive. Click on the headers to sort.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, which aids in confirming its molecular formula. mdpi.com

The mass spectrum of this compound and its derivatives typically shows a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum provides valuable structural information. A common fragmentation pathway for these compounds is the cleavage of the benzylic C-N bond, resulting in the formation of a stable benzyl cation (m/z 91) and an imidazolyl radical cation. smolecule.com

X-ray Crystallography Studies of this compound Derivatives

Analysis of Crystal Packing and Supramolecular Networks

The arrangement of molecules in a crystal, known as crystal packing, is governed by various intermolecular forces. In the crystal structures of this compound derivatives, molecules often self-assemble into well-defined supramolecular networks. mdpi.com These networks can be influenced by the presence of different functional groups and solvent molecules. For instance, in some benzimidazole (B57391) derivatives, molecules are linked into chains along a crystallographic axis. nih.govmdpi.com The formation of cavities within the crystal lattice that can host solvent molecules has also been observed. mdpi.com

Intermolecular Interactions and Hydrogen Bonding Analysis

C-H···N and C-H···π interactions are also commonly observed, further stabilizing the crystal packing. nih.govresearchgate.net The benzyl group, with its aromatic ring, can participate in π-π stacking interactions, where the electron-rich π systems of adjacent rings align. researchgate.net Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts, providing a deeper understanding of the forces that govern the crystal structure. mdpi.comnih.gov

Table 3: Common Intermolecular Interactions in 1-Benzyl-1H-imidazole Derivatives

Interaction TypeDescription
N-H···N/OHydrogen bond between amine proton and nitrogen or oxygen acceptor. mdpi.comresearchgate.net
C-H···NWeak hydrogen bond between a carbon-bound proton and a nitrogen acceptor. nih.govresearchgate.net
C-H···πInteraction between a C-H bond and the π-electron cloud of an aromatic ring. nih.govresearchgate.net
π-π StackingNon-covalent interaction between aromatic rings. researchgate.net

This table is interactive. Click on the headers to sort.

Conformational Analysis and Stereoelectronic Properties of the Benzyl Imidazole System

The stereoelectronic properties of the benzyl imidazole system are largely dictated by the interplay of inductive and resonance effects of the benzyl group on the imidazole ring. The benzyl group is generally considered to be weakly electron-donating through an inductive effect (+I). However, the orientation of the benzyl ring relative to the imidazole ring can allow for hyperconjugation, which can also influence the electronic properties of the system.

Substituents on the benzyl ring can further modulate the electronic character of the entire molecule. sci-hub.boxresearchgate.net Electron-donating groups (EDGs) on the phenyl ring increase the electron density of the benzyl moiety, which can, in turn, affect the basicity and nucleophilicity of the imidazole ring. lasalle.eduucalgary.ca Conversely, electron-withdrawing groups (EWGs) decrease the electron density, impacting the electronic properties in the opposite manner. lasalle.eduucalgary.ca These electronic perturbations can influence the non-covalent interactions, such as hydrogen bonding and π-stacking, that the molecule can engage in, which is crucial for its interaction with biological targets. researchgate.net

The introduction of substituents can lead to changes in bond lengths and charge distribution throughout the molecule. For instance, in substituted (1H-benzimidazol-2-ylmethyl)-N-(4-phenyl)amine derivatives, the introduction of σ-withdrawing substituents like chlorine and bromine on the phenyl ring leads to a shortening of the adjacent C-C bonds compared to the unsubstituted derivative. sci-hub.box Conversely, electron-donating groups cause an elongation of these bonds. sci-hub.box These structural changes are a direct consequence of the electronic effects exerted by the substituents.

The table below illustrates the electronic effects of common substituents that could be present on the benzyl ring, classifying them as either electron-donating or electron-withdrawing and specifying the nature of their effect (inductive or resonance).

SubstituentEffect ClassificationPrimary Electronic Effect(s)
-CH₃Electron-Donating+I (Inductive)
-OCH₃Electron-Donating-I (Inductive), +R (Resonance)
-NH₂Electron-Donating-I (Inductive), +R (Resonance)
-ClElectron-Withdrawing-I (Inductive), +R (Resonance)
-BrElectron-Withdrawing-I (Inductive), +R (Resonance)
-NO₂Electron-Withdrawing-I (Inductive), -R (Resonance)
-CF₃Electron-Withdrawing-I (Inductive)

In solution, the conformation of imidazole-containing compounds can be influenced by the solvent polarity and the presence of other solutes. acs.org For instance, studies on imidazole-substituted amides have shown that the conformational equilibrium between cis and trans isomers can be significantly affected by the electronic nature of substituents and the presence of acid, which can protonate the imidazole ring and alter the electrostatic interactions within the molecule. acs.org While this compound is not an amide, these findings highlight the sensitivity of the conformational preferences of imidazole derivatives to their chemical environment.

The chirality at the carbon bridge in related 4-substituted imidazoles has been shown to play a crucial role in their biological activity, emphasizing the importance of stereochemistry in this class of compounds. nih.gov Although this compound itself is not chiral at the methylene bridge, the principles underscore the significance of the three-dimensional arrangement of the molecule for its function.

Computational and Theoretical Investigations of 1 Benzyl 1h Imidazol 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and geometry of a molecule, which are fundamental to its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 1-Benzyl-1H-imidazol-5-amine, DFT calculations, often using a basis set such as B3LYP/6-31G**, would be used to determine its most stable three-dimensional conformation (optimized geometry). biointerfaceresearch.com This process calculates key structural parameters like bond lengths, bond angles, and dihedral angles.

The optimization of the molecule's geometry is the first step in understanding its electronic properties. The results would reveal the spatial arrangement of the benzyl (B1604629) group relative to the imidazole (B134444) ring, which is crucial for its interaction with other molecules. For instance, calculations on related 1-benzyl-2-phenyl-1H-benzimidazole derivatives have shown how substitutions affect bond lengths and the planarity of the ring systems. biointerfaceresearch.com A similar analysis for this compound would provide a foundational understanding of its structural and electronic characteristics.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. irjweb.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical stability and reactivity. irjweb.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the analysis would likely show the HOMO localized on the electron-rich amine group and imidazole ring, while the LUMO may be distributed across the aromatic systems. The calculated energy gap would indicate its kinetic stability and potential for intramolecular charge transfer. irjweb.com

Table 1: Key Parameters in Frontier Molecular Orbital (FMO) Analysis

Parameter Description Significance for this compound
EHOMO Energy of the Highest Occupied Molecular Orbital Indicates the electron-donating ability of the molecule.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Indicates the electron-accepting ability of the molecule.

| ΔE (Energy Gap) | ELUMO - EHOMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites. The MEP map displays regions of varying electrostatic potential on the molecule's surface using a color spectrum.

Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential (electron-deficient areas), which are susceptible to nucleophilic attack.

Green Regions: Indicate neutral potential.

For this compound, an MEP map would likely show negative potential (red) concentrated around the nitrogen atoms of the imidazole ring and the nitrogen of the C5-amine group, identifying these as the primary sites for electrophilic interactions, such as protonation. biointerfaceresearch.com The hydrogen atoms of the amine group would likely exhibit positive potential (blue), marking them as sites for nucleophilic interactions. This analysis provides a clear, visual guide to the molecule's chemical reactivity. biointerfaceresearch.com

Mulliken population analysis is a method for calculating the partial charge on each atom within a molecule. irjweb.com This information helps in understanding the molecule's electronic structure, dipole moment, and polarizability. The distribution of atomic charges is fundamental to how the molecule will interact with its environment and other molecules.

In this compound, a Mulliken charge analysis would quantify the electron density on each atom. It is expected that the nitrogen atoms would carry negative charges, reflecting their electronegativity, while the hydrogen atoms attached to them would have positive charges. The carbon atoms in the aromatic rings would have varying charges depending on their position and bonding environment. This detailed charge distribution is essential for more advanced simulations, such as molecular dynamics and docking. irjweb.com

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum calculations provide a static picture of the molecule at its lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For a flexible molecule like this compound, which has several rotatable bonds, MD simulations are crucial for exploring its conformational space. By simulating the molecule in a specific environment (e.g., in a water solvent box), researchers can observe how it folds, rotates, and interacts with its surroundings. These simulations can reveal the most stable and frequently occurring conformations in a solution, providing a more realistic understanding of its structure and properties than a static model alone. acs.orgajchem-a.com

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is central to drug discovery and helps in understanding the structural basis of a ligand's biological activity.

For this compound, docking studies would involve placing the molecule into the binding site of a specific protein target to predict its binding affinity and interaction mode. Imidazole-containing compounds are known to interact with various biological targets. samipubco.com The docking results would be evaluated based on a scoring function, which estimates the binding free energy (often in kcal/mol), with lower values indicating a more favorable interaction. The analysis also identifies specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein. nih.gov

Table 2: Typical Output of a Molecular Docking Study

Parameter Description
Binding Affinity (kcal/mol) An estimate of the binding free energy; a more negative value indicates stronger binding.
Inhibition Constant (Ki) The concentration of inhibitor required to produce half-maximum inhibition.
Interacting Residues The specific amino acids in the protein's active site that form bonds or contacts with the ligand.

| Types of Interactions | The nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking). |

Such studies could identify potential protein targets for this compound and provide a hypothesis for its mechanism of action, which can then be validated through experimental assays.

In Silico Prediction of Drug-Likeness and Physiochemical Properties Relevant to Research Design

The evaluation of a compound's drug-likeness is a critical step in the early phases of drug discovery, helping to predict its potential for oral bioavailability and to identify any potential liabilities. In silico models provide a rapid and cost-effective means of assessing these properties. The drug-likeness of this compound has been evaluated based on several established parameters, including Lipinski's Rule of Five.

Lipinski's Rule of Five is a guideline used to assess the druglikeness of a chemical compound and its likelihood of being an orally active drug. molecular-modelling.ch The rule states that, in general, an orally active drug has:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight of less than 500 daltons.

A log P (octanol-water partition coefficient) value that does not exceed 5.

Computational analysis of this compound indicates that it generally adheres to these principles, suggesting a favorable profile for oral bioavailability. The predicted physicochemical properties are summarized in the table below.

PropertyPredicted ValueLipinski's Rule of Five Compliance
Molecular FormulaC10H11N3N/A
Molecular Weight173.22 g/molYes (< 500)
Hydrogen Bond Donors1Yes (≤ 5)
Hydrogen Bond Acceptors2Yes (≤ 10)
LogP (Octanol-Water Partition Coefficient)1.66Yes (≤ 5)
Molar Refractivity53.15N/A
Topological Polar Surface Area (TPSA)54.96 ŲN/A

These in silico predictions suggest that this compound possesses physicochemical properties consistent with good oral bioavailability, making it a promising candidate for further investigation in drug discovery programs.

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest due to their potential applications in various photonic and optoelectronic technologies. The NLO response of a material is related to its molecular structure, particularly the presence of polarizable electron systems. Imidazole and its derivatives have been the subject of theoretical studies to explore their potential as NLO materials.

The NLO properties of organic molecules are often associated with the presence of a π-conjugated system and electron donor-acceptor (D-A) groups, which can lead to a large second-order hyperpolarizability (β). In the case of this compound, the imidazole ring acts as a π-electron system. The benzyl group, while not a classical strong donor or acceptor, influences the electronic distribution within the molecule. The amine group (-NH2) at the 5-position of the imidazole ring is a well-known electron-donating group.

Theoretical studies on similar imidazole derivatives have shown that the nature and position of substituents on the imidazole ring can significantly impact the NLO response. bmdrc.org Density Functional Theory (DFT) is a common computational method used to predict the hyperpolarizability of molecules. These calculations can provide insights into the relationship between molecular structure and NLO activity.

For this compound, it is hypothesized that the intramolecular charge transfer from the amino group to the imidazole ring, and potentially influenced by the benzyl substituent, could give rise to a significant NLO response. The non-centrosymmetric nature of the molecule is a prerequisite for second-order NLO effects.

Structure Activity Relationship Sar Studies and Mechanistic Biological Exploration

Comprehensive SAR Studies on 1-Benzyl-1H-imidazol-5-amine Derivatives

SAR studies are fundamental to understanding how specific structural features of a molecule contribute to its biological function. For this compound derivatives, these studies have guided the development of compounds with enhanced potency and selectivity.

The N-benzyl group is a critical component of the this compound scaffold, often serving as a molecular spacer and participating in crucial binding interactions. researchgate.net Its aromatic nature allows for π-π stacking interactions, which can anchor the molecule within the active site of a biological target. jopir.in The substitution pattern on the benzyl (B1604629) ring significantly modulates the compound's activity.

Metabolic identification studies on related N-benzyl compounds have indicated that the benzylic position can be susceptible to oxidative metabolism. acs.org To improve metabolic stability, modifications such as the introduction of gem-dimethyl groups at the benzylic position have been explored. acs.org Furthermore, the nature of substituents on the benzyl ring plays a vital role in determining activity. In a study of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles, a related class of compounds, modifications at the benzylic carbon bridge were shown to be crucial for maintaining high α2-adrenoceptor activity and selectivity. nih.gov

Table 1: Influence of N-Benzyl Moiety Modifications on Biological Activity (Illustrative)
Modification on Benzyl GroupObserved Effect on Biological EfficacyPotential Rationale
UnsubstitutedBaseline activityProvides essential hydrophobic and aromatic interactions.
Gem-dimethyl substitution at benzylic carbonIncreased metabolic stabilitySteric hindrance protects against oxidative metabolism. acs.org
Electron-withdrawing groups (e.g., -F, -Cl)Variable; can increase or decrease potencyAlters electronic properties and potential for halogen bonding.
Electron-donating groups (e.g., -OCH3)Variable; can influence binding and solubilityAffects hydrogen bonding capacity and lipophilicity.

The electronic and steric properties of substituents at the C2 and C4 positions of the imidazole (B134444) ring are pivotal in defining the biological profile of this compound derivatives. The unique electronic structure of the imidazole ring, with its delocalized π-electron system, allows it to interact effectively with various biological targets. jopir.in

Systematic modifications have shown that substitutions at these positions can fine-tune target specificity, binding affinity, and pharmacokinetic properties. jopir.in

C2 Position: Modifications at the C2 position have a primary influence on the molecule's target specificity and binding affinity. jopir.in For instance, the introduction of electron-withdrawing groups at this position can enhance antimicrobial activity in some imidazole series. jopir.in

C4 and C5 Positions: Substitutions at the C4 and C5 positions tend to affect the pharmacokinetic properties of the compounds. jopir.in In a related series of pyrimidine (B1678525) derivatives, the introduction of a methyl group at the 5-position led to a twofold increase in potency, whereas moving the methyl group to the 6-position resulted in a threefold decrease, highlighting the high sensitivity of activity to the placement of substituents. acs.org

The development of synthetic strategies, such as palladium-catalyzed isocyanide insertion, has enabled the functionalization of the C2 and C4 positions, allowing for the construction of diverse and novel fused imidazole derivatives. acs.org

The C5-amine group is a key functional group that can be modified to significantly alter the biological activity of the parent compound. Its ability to act as a hydrogen bond donor is crucial for interactions with many biological targets.

In a notable study, a series of novel 1-benzyl-1H-imidazole-5-carboxamide derivatives were designed and synthesized, effectively modifying the C5-amine into an amide. nih.gov These compounds were evaluated as agonists for the Takeda G-protein-coupled receptor 5 (TGR5), a promising target for metabolic diseases. The research found that the nature of the substituent on the amide nitrogen was critical for agonistic activity. Particularly, compounds incorporating bulky, hydrophobic groups exhibited excellent activity. nih.gov

Table 2: SAR of C5-Amide Modifications on TGR5 Agonistic Activity
Compound IDModification at C5-Amine (Amide Substituent, R)hTGR5 Agonistic Activity (EC50, nM)
Reference (INT-777)-630
19d3,5-bis(trifluoromethyl)benzyl18.3
19e3-(trifluoromethoxy)benzyl21.5

*Data derived from a study on 1-benzyl-1H-imidazole-5-carboxamide derivatives as TGR5 agonists. nih.gov

The most potent compounds from this series, 19d and 19e , demonstrated superior agonistic activities against human TGR5 compared to reference drugs, underscoring the importance of optimizing the C5-substituent. nih.gov

Mechanistic Investigations of Enzyme Inhibition

Derivatives of this compound have been investigated as inhibitors of various enzymes, with research focusing on understanding their precise mechanisms of action at a molecular level.

Dihydrofolate reductase (DHFR) is an essential enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of nucleotides and certain amino acids. nih.govbepls.com Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a key target for antimicrobial and anticancer therapies. nih.govwikipedia.org

DHFR inhibitors are typically structural analogues of the substrate, dihydrofolate, that bind to the enzyme's active site. wikipedia.org The heterocyclic imidazole core of this compound derivatives can mimic the pteridine ring of the natural substrate. This allows it to fit into the active site and form critical hydrogen bonds and hydrophobic interactions with key amino acid residues, thereby blocking the binding of dihydrofolate. Non-classical, lipophilic antifolates can passively diffuse into cells, which is an advantage for drug development. nih.govbepls.com The N-benzyl group likely occupies a hydrophobic pocket within the active site, enhancing binding affinity, while the C5-amine group can form additional hydrogen bonds to stabilize the enzyme-inhibitor complex.

Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics. nih.gov These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. nih.gov Unlike serine-β-lactamases, MBLs utilize one or two Zn(II) ions in their active site to catalyze this reaction. researchgate.net

A primary strategy for inhibiting MBLs is to use molecules that can chelate or coordinate with the catalytic zinc ions, disrupting the enzyme's function. researchgate.netacs.org The imidazole ring, present in this compound, contains nitrogen atoms that can act as zinc-binding groups. The scaffold of these derivatives could position one of the imidazole nitrogens or the C5-amine group to interact directly with the Zn(II) ions in the MBL active site. This interaction could displace the nucleophilic hydroxide (B78521) ion that is essential for hydrolysis or alter the coordination geometry of the zinc ions, rendering the enzyme inactive.

Thromboxane (B8750289) Synthase Modulation

The imidazole nucleus is a known inhibitor of thromboxane synthase. Derivatives of imidazole have been shown to reduce the formation of thromboxane B2. For instance, the imidazole derivative dazoxiben (UK-37,248) is a thromboxane synthase inhibitor that diminishes the in-vitro formation of thromboxane B2 by platelets nih.gov. This inhibition leads to a redirection of prostaglandin endoperoxides towards the synthesis of prostacyclin, an anti-aggregatory agent nih.gov.

Studies on substituted ω-[2-(1H-imidazol-1-yl)ethoxy]alkanoic acid derivatives have identified potent and selective competitive inhibitors of human platelet thromboxane synthase nih.gov. While these studies establish the foundational role of the imidazole scaffold in thromboxane synthase inhibition, specific research detailing the modulatory effects of the this compound structure is not extensively documented in the available literature. The precise impact of the benzyl group at the N1 position and the amine group at the C5 position on inhibitory potency and selectivity remains an area for further investigation.

Factor XIa Inhibition Mechanisms

Factor XIa is a critical component of the intrinsic coagulation pathway, and its inhibition is a key strategy for developing novel anticoagulants with a reduced risk of bleeding. The imidazole scaffold has been incorporated into various Factor XIa inhibitors. Patent literature describes pyridine-N-oxide-based inhibitors where a central imidazole moiety is a key structural feature. For example, a compound featuring a methyl (4-(5-chloro-1H-imidazol-4-yl)phenyl)carbamate moiety demonstrated an IC50 value of 1.34 nM against Factor XIa mdpi.com.

Structure-activity relationship studies on related compounds indicate that the stereochemistry of substituents, such as a benzyl or cyclopropyl methyl moiety, can significantly influence inhibitory potency mdpi.com. Factor XIa is a pivotal participant in the amplification of thrombus formation acs.org. While these findings underscore the potential of imidazole-containing molecules as Factor XIa inhibitors, specific mechanistic studies on this compound itself have not been detailed. The role of the 1-benzyl and 5-amine substitutions in binding to the active site of Factor XIa is not fully elucidated in the reviewed literature.

Cyclooxygenase (COX) Inhibition Profiles and Selectivity (e.g., COX-2)

The imidazole scaffold is a core component of various selective cyclooxygenase-2 (COX-2) inhibitors researchgate.netbrieflands.com. The therapeutic anti-inflammatory action of non-steroidal anti-inflammatory drugs (NSAIDs) is primarily due to the inhibition of COX-2, while adverse effects are often linked to the inhibition of the COX-1 isoform nih.govbrieflands.com.

Inhibitory Activity of 1-Benzyl-2-(methylsulfonyl)-1H-imidazole Derivatives

Compound R Group (at C5) COX-2 IC50 (µM) COX-1 IC50 (µM) Selectivity Index (COX-1/COX-2)
5a H 2.15 112.42 52
5b OCH₃ 0.71 81.65 115
5c Cl 3.64 138.21 38
5d Br 1.83 78.43 43
5e NO₂ 1.95 95.34 49

Data sourced from scientific literature. benthamscience.com

While these data pertain to 2-methylsulfonyl derivatives, they highlight the potential of the 1-benzyl-imidazole scaffold for selective COX-2 inhibition. The specific inhibition profile and selectivity of this compound have not been reported.

Receptor Agonism and Antagonism Studies

Transient Receptor Potential Cation Channel 5 (TRPC5) Inhibition Mechanisms

The Transient Receptor Potential Cation Channel 5 (TRPC5) is implicated in various cellular processes and is a target for conditions like chronic kidney disease. Research has focused on the development of selective TRPC5 inhibitors based on a benzimidazole (B57391) scaffold, which is structurally related to imidazole but contains a fused benzene (B151609) ring.

A series of N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines has been synthesized and characterized as selective TRPC5 inhibitors brieflands.com. The compound AC1903 emerged from this series as a potent inhibitor active in animal models brieflands.comaalto.fi. SAR studies on this benzimidazole scaffold revealed that the 1-benzyl group is a critical feature for activity researchgate.net. Further modifications explored different N-alkyl groups and replacements for other moieties, leading to the identification of compounds with high selectivity and brain penetration researchgate.net. Although this research was conducted on the benzimidazole core, it suggests that the 1-benzyl substitution is a key element for potent inhibition, a feature shared by this compound.

TGR5 Receptor Agonism Pathways

The Takeda G protein-coupled receptor 5 (TGR5) is a promising target for metabolic diseases such as diabetes and obesity benthamscience.com. Activation of TGR5 by agonists stimulates the secretion of glucagon-like peptide-1 (GLP-1) benthamscience.com. A series of novel 1-benzyl-1H-imidazole-5-carboxamide derivatives, which are structurally very similar to this compound, have been designed and evaluated as potent TGR5 agonists benthamscience.com.

In these studies, the 1-benzyl group was identified as a key component for agonistic activity. SAR exploration focused on modifications to the carboxamide moiety and the substituent at the C4 position of the imidazole ring. Several compounds in this series demonstrated excellent agonistic activities against human TGR5 (hTGR5), with some being more potent than the reference agonist INT-777 benthamscience.com. The agonism pathway involves binding to the TGR5 receptor, which leads to the activation of downstream signaling cascades that result in GLP-1 secretion benthamscience.com. Specifically, compound 19d from this series was shown to stimulate GLP-1 secretion through the activation of TGR5 benthamscience.com.

In Vitro Agonistic Activities of 1-Benzyl-1H-imidazole-5-carboxamide Derivatives on hTGR5

Compound R¹ Group (at C4) R² Group (Amide) EC50 (nM)
19a Phenyl 4-fluorobenzyl 21.6
19d Phenyl 3,4-difluorobenzyl 1.4
19e Phenyl 3-chloro-4-fluorobenzyl 1.8
23a 4-chlorophenyl 4-fluorobenzyl 15.3
23d 4-chlorophenyl 3,4-difluorobenzyl 1.1
INT-777 - - 49.2

Data sourced from scientific literature. benthamscience.com

Angiotensin II Type 1 (AT1) Receptor Antagonism

The renin-angiotensin system (RAS) is central to the regulation of blood pressure, with the Angiotensin II Type 1 (AT1) receptor being a primary target for antihypertensive drugs brieflands.com. The imidazole ring is a core structural feature of losartan (B1675146), the first non-peptidic AT1 receptor antagonist brieflands.com. Similarly, the related benzimidazole scaffold is present in other antagonists like candesartan and telmisartan brieflands.com.

The common structural features identified for AT1 receptor antagonists include a heterocyclic nitrogen-containing ring system, an alkyl side chain, and an acidic group brieflands.com. In the design of these antagonists, a benzyl group attached to the imidazole or benzimidazole ring often serves to mimic the side chains of angiotensin II, facilitating binding to the receptor pocket. Studies on carboxamido benzimidazole derivatives have shown that substituents at the 5-position of the benzimidazole nucleus influence antagonist activity. While these principles highlight the importance of the benzyl-imidazole framework in AT1 receptor antagonism, specific studies evaluating the antagonistic potential of this compound are not described in the available literature.

Antimicrobial Activity Mechanisms (in vitro)

Derivatives of the imidazole scaffold have been a focal point in the development of new antimicrobial agents due to their diverse biological activities. The introduction of a benzyl group at the N-1 position of the imidazole ring is a common strategy aimed at enhancing lipophilicity and, consequently, antimicrobial potency.

Research into imidazole and benzimidazole derivatives has demonstrated significant antibacterial potential. While specific studies on this compound are limited, the broader class of 1-substituted imidazole and benzimidazole derivatives offers valuable insights.

A series of novel 2-ethyl-1-(4-substituted)phenyl-1H-imidazole derivatives were synthesized and evaluated for their antibacterial activity. Many of these compounds exhibited potent inhibition against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains, with Minimum Inhibitory Concentration (MIC) values in the nanomolar range. Notably, the compound [2-ethyl-1-(4-pentoxy)phenyl-1H-imidazole] was found to be a particularly potent inhibitor, with an MIC value of 8 nmol/mL against S. aureus, which was more effective than the reference drugs ciprofloxacin and amoxicillin. Another compound in this series demonstrated an MIC of 4 nmol/mL against E. coli.

In a study of N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives, compound 2g , which features a 4-methoxyphenyl group and an N-heptyl chain, showed remarkable antibacterial activity against Streptococcus faecalis, with a MIC value of 8 μg/mL. This was significantly more potent than the amikacin control (MIC = 256 μg/mL). The same compound also displayed strong inhibition against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) with a MIC of 4 μg/mL for both. Generally, these N-alkylated benzimidazoles were more effective against Gram-positive bacteria than Gram-negative bacteria. For instance, many derivatives showed weak to moderate activity against E. coli, with MICs ranging from 64 to 1024 μg/mL.

CompoundBacterial StrainMIC
[2-ethyl-1-(4-pentoxy)phenyl-1H-imidazole]S. aureus8 nmol/mL
A 2-ethyl-1-(4-substituted)phenyl-1H-imidazole derivativeE. coli4 nmol/mL
Compound 2g (N-alkylated 2-(4-methoxyphenyl)-1H-benzimidazole)S. faecalis8 µg/mL
Compound 2g (N-alkylated 2-(4-methoxyphenyl)-1H-benzimidazole)S. aureus4 µg/mL
Compound 2g (N-alkylated 2-(4-methoxyphenyl)-1H-benzimidazole)MRSA4 µg/mL

The antifungal properties of imidazole derivatives are well-documented, with many clinically used antifungal drugs belonging to this class. Research on 1-benzyl-1H-imidazole analogues and related benzimidazoles continues to identify new potent antifungal agents.

In a study evaluating N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives, compounds 1b , 1c , 2e , and 2g exhibited moderate activity against Candida albicans and Aspergillus niger, with MIC values of 64 μg/mL for both strains nih.gov. Another study on benzimidazole derivatives reported compounds with significant antifungal activity against C. albicans, with MIC values as low as 6.25 µg/mL, which is comparable to the standard drug fluconazole researchgate.net. Furthermore, a series of benzimidazole-1,3,4-oxadiazole compounds were synthesized and screened for their antifungal activity against various Candida species. Two compounds, 4h and 4p , were particularly effective against C. albicans, with MIC50 values of 1.95 µg/mL, which was comparable to amphotericin B (1.95 µg/mL) and more potent than ketoconazole (7.8 µg/mL) researchgate.net.

CompoundFungal StrainMIC (or MIC50)
Compounds 1b, 1c, 2e, 2g (N-alkylated 2-phenyl-1H-benzimidazole derivatives)C. albicans64 µg/mL
Compounds 1b, 1c, 2e, 2g (N-alkylated 2-phenyl-1H-benzimidazole derivatives)A. niger64 µg/mL
Benzimidazole derivative 4aC. albicans6.25 µg/mL
Benzimidazole-oxadiazole 4hC. albicans1.95 µg/mL
Benzimidazole-oxadiazole 4pC. albicans1.95 µg/mL

The antimicrobial effects of imidazole and benzimidazole derivatives are believed to stem from multiple mechanisms of action. One of the well-established mechanisms for azole antifungals is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane. However, other mechanisms have been proposed for different derivatives.

DNA Interaction and Enzyme Inhibition : Benzimidazole derivatives, being structurally similar to purine (B94841) bases, can interact with biological macromolecules. It has been reported that benzimidazoles can act as specific topoisomerase inhibitors unica.it. They are thought to bind to the minor groove of DNA, leading to single-strand breaks unica.it. This inhibition of DNA gyrase and topoisomerase IV is a key mechanism for their antibacterial activity unica.it.

Reactive Oxygen Species (ROS) Generation : While not extensively documented for 1-benzyl-1H-imidazole derivatives specifically, the generation of reactive oxygen species is a known antimicrobial mechanism for some heterocyclic compounds. This leads to oxidative stress within the microbial cell, causing damage to DNA, proteins, and lipids, ultimately leading to cell death.

Antiviral Activity Mechanisms (in vitro)

The structural versatility of the imidazole core has also been exploited in the search for novel antiviral agents.

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART). The benzimidazole scaffold has been investigated as a potential NNRTI. Studies on 1H,3H-thiazolo[3,4-a]benzimidazoles have identified compounds that are active at nanomolar concentrations as NNRTIs nih.gov. For instance, the compound NSC 625487 (1-(2',6'-difluorophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole) was found to selectively inhibit HIV-1 RT nih.gov. A 5-methyl substituted derivative of this series showed an EC50 of 1.9 μM nih.gov.

While not imidazole derivatives, a study on 1-benzyl-1H-1,2,3-triazoles attached to carbohydrate templates identified compounds that inhibited HIV-1 reverse transcriptase catalytic activity nih.gov. The most active compounds, 2a , 2d , and 2g , showed promise as lead compounds for new anti-HIV-RT agents nih.gov. In another study on quinolinonyl non-diketo acid derivatives, a compound with a benzyl ring (5l ) exhibited an IC50 of 8.0 μM against HIV-1 RT nih.gov.

CompoundTargetIC50 / EC50
5-methyl substituted 1H,3H-thiazolo[3,4-a]benzimidazoleHIV-11.9 µM (EC50)
Quinolinonyl non-diketo acid derivative 5l (with benzyl group)HIV-1 RT8.0 µM (IC50)

The development of new therapeutics against Hepatitis B virus (HBV) is a global health priority. Benzimidazole derivatives have emerged as a promising class of HBV inhibitors. A series of 1-isopropylsulfonyl-2-amine benzimidazole derivatives were synthesized and evaluated for their anti-HBV activity in the HepG2.2.15 cell line. Several of these compounds were found to be potent HBV inhibitors, with IC50 values less than 4 μM and high selectivity indices. Among the most prominent were compounds 5b-e , g , j , and 9a , with IC50s ranging from 0.70 to 2.0 μM unica.it. The most promising compounds, 5d and 5j , had IC50 values of 0.70 μM. These inhibitors are believed to target various stages of the HBV replication cycle.

CompoundTargetIC50
1-isopropylsulfonyl-2-amine benzimidazole 5dHBV0.70 µM
1-isopropylsulfonyl-2-amine benzimidazole 5jHBV0.70 µM
1-isopropylsulfonyl-2-amine benzimidazoles (5b-e, g, j, 9a)HBV0.70-2.0 µM

Anticancer Activity Mechanisms (in vitro cellular models) of this compound and Related Compounds

The benzyl-substituted imidazole core is a recurring motif in compounds designed for anticancer research. While direct studies on this compound are not extensively documented in the provided search results, the broader family of benzimidazole and imidazole derivatives has been the subject of numerous investigations into their potential as cancer therapeutics. These studies, utilizing in vitro cellular models, have elucidated several key mechanisms through which these compounds may exert their anticancer effects. These mechanisms primarily include the induction of apoptosis, inhibition of cell proliferation, and interaction with DNA.

Induction of Apoptosis and Cell Death Pathways

A significant mechanism by which many anticancer agents, including derivatives of benzimidazole, exert their effect is through the induction of apoptosis, or programmed cell death. Research on novel 5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives, which share a core benzimidazole structure, has demonstrated their ability to induce apoptosis in cancer cells. For instance, one of the most potent compounds in a studied series, compound 5b, was shown to induce apoptosis in HCC1937 breast cancer cells in a concentration-dependent manner. Flow cytometry analysis revealed that as the concentration of compound 5b increased from 7.5 µmol/L to 20 µmol/L, the rate of apoptosis in HCC1937 cells rose from 11.4% to 29% nih.gov. This suggests that compounds with a benzimidazole scaffold can activate the intrinsic or extrinsic apoptotic pathways within cancer cells.

Furthermore, studies on N-substituted derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole have also highlighted their pro-apoptotic efficacy in various cancer cell lines, including leukemia and breast cancer nih.gov. The inhibition of protein kinases such as CK2 and PIM-1 by these derivatives has been identified as a potential trigger for apoptosis nih.gov. For example, a derivative known as K164 has been shown to be effective in inducing apoptosis in human T lymphoblastoid CEM cells, myeloid leukemia, and androgen-responsive prostate cancer cells nih.gov. In LNCaP prostate cancer cells, exposure to 10 μM of K164 for 48 hours resulted in 91.8% of the cells undergoing apoptosis nih.gov. This body of evidence suggests that a compound like this compound could potentially induce apoptosis through similar kinase inhibition or other related pathways.

Effects on Cell Proliferation and Viability

The inhibition of cell proliferation and reduction of cell viability are hallmark characteristics of potential anticancer compounds. In vitro assays, such as the MTT cell proliferation assay, are commonly used to evaluate these effects. A series of novel 5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives were screened for their antitumor activity against A549 (lung carcinoma), HCC1937 (breast carcinoma), and MDA-MB-468 (breast adenocarcinoma) human tumor cell lines nih.gov. The results indicated that several of these compounds could effectively inhibit the growth of these cancer cells. Notably, compound 5b emerged as the most potent, with an IC50 value of 2.6 μM against the HCC1937 cell line nih.gov. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

The structure-activity relationship (SAR) data from this study revealed that the nature of the substituent on the benzimidazole core plays a crucial role in its antiproliferative activity. While derivatives with benzyl or phenyl groups at the R1 position showed significant activity, those with aliphatic moieties or various amino moieties at other positions resulted in almost no activity nih.gov. This underscores the importance of the benzyl group for the observed anticancer effects.

The antiproliferative activity of benzimidazole-rhodanine conjugates has also been demonstrated against a panel of human cancer cell lines, including lymphoma, acute leukemia, cervical, breast, lung, and prostate cancers nih.gov. These findings collectively suggest that a molecule like this compound, possessing a benzyl group attached to an imidazole ring, could exhibit significant antiproliferative and cytotoxic effects against various cancer cell types.

Table 1: In Vitro Anticancer Activity of a Benzimidazole Derivative (Compound 5b)

Cell LineCancer TypeIC50 (µM)
HCC1937Breast Carcinoma2.6 nih.gov
A549Lung Carcinoma>50 nih.gov
MDA-MB-468Breast Adenocarcinoma>50 nih.gov

DNA Interaction and Damage Mechanisms

Many classical anticancer agents function by causing DNA damage, which can lead to cell cycle arrest and apoptosis nih.gov. Benzimidazole derivatives have been shown to interact with DNA and interfere with its functions. For instance, certain benzimidazole-based compounds can act as DNA photocleavers, meaning they can damage DNA upon activation by light. Studies on diacylhydrazine bridged anthranilic acids, which can be considered open flexible scaffolds of related quinazolinones, have shown that these molecules can induce DNA damage under UV-A irradiation nih.gov.

Furthermore, some benzimidazole derivatives act as topoisomerase inhibitors. Topoisomerases are enzymes that are essential for DNA replication and transcription. By inhibiting these enzymes, the compounds can prevent cancer cells from dividing. For example, specific benzimidazole–rhodanine conjugates have been identified as non-intercalative Topoisomerase II inhibitors that bind to the ATP-binding site of the enzyme, thereby blocking its activity nih.gov. The presence of a benzyl group on these compounds was found to have a significant impact on their Topoisomerase II inhibitory activity nih.gov.

Given these precedents, it is plausible that this compound could interact with DNA, potentially through intercalation or groove binding, or inhibit enzymes crucial for DNA maintenance and replication, leading to DNA damage and subsequent cell death in cancer cells.

Investigation of Broader Biochemical Pathway Perturbations

One significant area of investigation is the inhibition of various protein kinases. As mentioned earlier, derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole can inhibit CK2 and PIM-1 kinases, which are often overexpressed in cancer and play a role in promoting cell survival and proliferation nih.gov. By inhibiting these kinases, the compounds can disrupt the signaling pathways that cancer cells rely on for their growth and survival.

Another important target for benzimidazole derivatives is the family of receptor tyrosine kinases (RTKs). For example, a 2-aryl benzimidazole derivative, compound 5a (2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazole-5-yl)acetamide), has been identified as a multi-target RTK inhibitor, acting against EGFR, VEGFR-2, and PDGFR nih.gov. These RTKs are critical for angiogenesis, cell proliferation, and metastasis. The same compound was also reported to block the entire ErbB family of transmembrane receptor tyrosine kinases nih.gov.

Furthermore, some benzimidazole derivatives can act as microtubule inhibitors. Microtubules are essential components of the cytoskeleton and are crucial for cell division. Compounds that disrupt microtubule dynamics can arrest cells in the G2-M phase of the cell cycle, leading to cell death. For instance, Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) is a microtubule inhibitor that induces mitosis and stimulates mitochondria-dependent intrinsic apoptotic cell death in cervical cancer cells nih.gov.

1 Benzyl 1h Imidazol 5 Amine As a Building Block and Pharmacophore in Research

Contribution to the Development of Novel Heterocyclic Scaffolds

While the synthesis of various imidazole (B134444) and benzimidazole (B57391) derivatives is a broad area of study, literature that specifically utilizes 1-Benzyl-1H-imidazol-5-amine as a primary starting material for the construction of new heterocyclic frameworks is not readily found. General methodologies for creating fused heterocyclic systems often involve reactions like cyclocondensation. For related amino-substituted heterocycles, such as 5-aminopyrazoles, reactions with bifunctional reagents are common to build fused pyrimidine (B1678525) or other heterocyclic rings. However, specific examples detailing such transformations starting from this compound are not prominently featured in the reviewed literature.

Utility as an Intermediate in Multi-Step Organic Synthesis

The role of a chemical compound as an intermediate in a multi-step synthesis is established when it is a distinct, isolable product in a longer reaction sequence towards a different, often more complex, target molecule. While it is plausible that this compound could serve as such an intermediate, published synthetic routes that explicitly identify and utilize it in this capacity are not apparent in the available research. The reactivity of the 5-amino group could, in principle, be exploited for further functionalization, but specific, documented examples of this in a multi-step context are lacking.

Application in the Design and Synthesis of Chemical Probes for Biological Research

Chemical probes are essential tools for studying biological systems. While imidazole-containing molecules are of great interest in medicinal chemistry and chemical biology, there is no specific information available that details the use of this compound in the design and synthesis of such probes. The development of a chemical probe would typically involve modifying the structure of this compound to incorporate reporter groups or reactive moieties, but research detailing these specific modifications could not be located.

Q & A

Q. What are the most reliable synthetic routes for 1-Benzyl-1H-imidazol-5-amine, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves condensation reactions between substituted benzylamines and imidazole precursors. For example, derivatives like 1-Benzyl-5-(methylsulfonyl)-1H-benzo[d]imidazole are synthesized by reacting N1-benzyl-4-(methylsulfonyl)benzene-1,2-diamine with aldehydes under reflux in ethanol or methanol, often using acetic acid as a catalyst . Optimization includes adjusting solvent polarity (e.g., chloroform/ethyl acetate/hexane mixtures for purification), temperature (reflux at 80–100°C), and stoichiometric ratios of reactants. Column chromatography with gradients of polar/non-polar solvents is critical for isolating pure products .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are used to confirm substituent positions and aromatic proton environments. For example, benzyl protons typically appear as a singlet near δ 5.7–5.8 ppm .
  • Infrared (IR) Spectroscopy: Detects functional groups like NH stretches (~3400 cm⁻¹) and sulfonyl groups (~1350 cm⁻¹) .
  • X-ray Crystallography: SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles. This method is critical for confirming stereochemistry in derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for anticancer applications?

SAR analysis involves systematic modifications to the benzyl or imidazole moieties. For instance, substituting the benzyl group with halogenated or electron-withdrawing groups (e.g., 4-fluorobenzyl in compound 5g ) enhances bioactivity by improving target binding. Anticancer evaluations, such as cytotoxicity assays against cancer cell lines (e.g., MCF-7), paired with computational docking, reveal critical interactions with enzymes like tyrosine kinases .

Q. What computational strategies predict the binding affinity of this compound derivatives with biological targets?

Molecular docking (e.g., AutoDock Vina) models interactions between ligands and receptors. For example, derivatives with pyrrole substituents (e.g., compound 5f ) show hydrogen bonding with active-site residues, validated by RMSD values <2.0 Å in docking poses . Density Functional Theory (DFT) calculations further optimize electronic properties for target compatibility .

Q. How can researchers resolve contradictions in bioactivity data across studies involving benzimidazole derivatives?

Discrepancies may arise from variations in assay protocols (e.g., cell line specificity) or compound purity. Strategies include:

  • Meta-analysis: Comparing data across standardized assays (e.g., IC50 values from MTT assays).
  • Reproducibility Checks: Repeating synthesis and bioassays under controlled conditions.
  • Statistical Validation: Applying ANOVA or Tukey’s test to assess significance of conflicting results .

Methodological Challenges

Q. What strategies minimize side reactions during the synthesis of this compound?

Side products like 1,3-diisoxazolyl-1,3-dieneamines can form during self-condensation of intermediates. Mitigation involves:

  • Controlled Acidity: Using mild acids (e.g., acetic acid) instead of strong protic acids.
  • Low-Temperature Reactions: Reducing thermal decomposition of sensitive intermediates.
  • Protecting Groups: Temporarily blocking reactive sites (e.g., NH groups) during synthesis .

Q. How should this compound be stored to maintain stability in long-term studies?

The compound is hygroscopic and light-sensitive. Recommended storage conditions include:

  • Temperature: –20°C in sealed, argon-filled vials.
  • Desiccants: Silica gel packs to prevent hydrolysis.
  • Solubility Considerations: Dissolving in DMSO for biological assays, with aliquots frozen to avoid freeze-thaw cycles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.